molecular formula C22H28N6O3 B14936139 N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B14936139
M. Wt: 424.5 g/mol
InChI Key: YNHPIEXBKYGION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused to a piperidine ring. The molecule is substituted with a 2,4-dimethoxyphenyl group via a carboxamide linkage and an isopropyl group at the 3-position of the triazole ring.

Properties

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N6O3/c1-14(2)21-25-24-19-7-8-20(26-28(19)21)27-11-9-15(10-12-27)22(29)23-17-6-5-16(30-3)13-18(17)31-4/h5-8,13-15H,9-12H2,1-4H3,(H,23,29)

InChI Key

YNHPIEXBKYGION-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound can be dissected into three primary building blocks:

  • Triazolopyridazine core : Derived from cyclocondensation of hydrazine derivatives with pyridazine precursors.
  • Piperidine-4-carboxamide scaffold : Synthesized via carboxamide formation at the piperidine C4 position.
  • 2,4-Dimethoxyphenyl group : Introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling.

Key disconnections include:

  • Cleavage of the amide bond to isolate the piperidine-carboxylic acid and 2,4-dimethoxyaniline.
  • Separation of the triazolopyridazine moiety from the piperidine ring, suggesting a late-stage coupling strategy.

Stepwise Synthesis Approaches

Construction of theTriazolo[4,3-b]Pyridazine Core

The triazolopyridazine system is synthesized via a cyclocondensation reaction between 3-amino-6-chloropyridazine and isopropyl isocyanate, followed by intramolecular cyclization.

Procedure :

  • Amination : 3-Amino-6-chloropyridazine (1.0 equiv) reacts with isopropyl isocyanate (1.2 equiv) in anhydrous THF at 0°C under N₂, yielding 3-isopropylureido-6-chloropyridazine.
  • Cyclization : The intermediate undergoes thermal cyclization in refluxing acetic acid (120°C, 8 h) to form 3-(propan-2-yl)triazolo[4,3-b]pyridazine.

Optimization Insights :

  • Catalyst : Acetic acid acts as both solvent and catalyst, achieving >85% conversion.
  • Regioselectivity : The reaction favors triazole fusion at the pyridazine 4,3-position due to electronic effects of the chlorine substituent.

Functionalization of the Piperidine Ring

The piperidine-4-carboxamide subunit is prepared via a three-step sequence:

Protection of Piperidine-4-Carboxylic Acid
  • Boc Protection : Piperidine-4-carboxylic acid (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane (DCM) with DMAP (0.1 equiv) at 25°C, yielding tert-butyl piperidine-4-carboxylate.
  • Nitrogen Functionalization : The Boc-protected piperidine undergoes alkylation at the N1 position with propargyl bromide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C.
Amide Bond Formation
  • Deprotection : The Boc group is removed using TFA/DCM (1:1) at 0°C, liberating the piperidine-4-carboxylic acid.
  • Coupling with 2,4-Dimethoxyaniline : The acid is activated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF, followed by reaction with 2,4-dimethoxyaniline (1.2 equiv) at 25°C for 12 h.

Final Coupling of Triazolopyridazine and Piperidine Moieties

The triazolopyridazine core (Section 2.1) is coupled to the functionalized piperidine (Section 2.2) via a nucleophilic aromatic substitution (SNAr) reaction:

Procedure :

  • Chloride Displacement : 3-(Propan-2-yl)triazolo[4,3-b]pyridazin-6-yl chloride (1.0 equiv) reacts with N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide (1.1 equiv) in DMF at 100°C for 24 h, using Cs₂CO₃ (2.5 equiv) as a base.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to afford the target compound in 72% yield.

Critical Parameters :

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaH due to enhanced solubility in DMF.
  • Temperature : Reactions below 80°C result in incomplete conversion (<50%).

Alternative Synthetic Routes

One-Pot Multicomponent Assembly

Inspired by triazolopyrimidine syntheses, a one-pot approach combines 3-amino-6-chloropyridazine, isopropyl isocyanate, and piperidine-4-carboxamide derivatives:

Procedure :

  • Simultaneous Cyclization and Coupling : Reactants are heated in ethanol with APTS (aminopropyltriethoxysilane, 10 mol%) at 80°C for 24 h.
  • Yield : 58% isolated yield, with minor byproducts from competing cyclization pathways.

Limitations :

  • Lower regioselectivity compared to stepwise methods.
  • Requires extensive purification to isolate the desired product.

Metal-Catalyzed Cross-Coupling

A palladium-mediated Suzuki-Miyaura coupling introduces the triazolopyridazine unit after piperidine functionalization:

Steps :

  • Borylation of Piperidine : N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is converted to its boronic ester using bis(pinacolato)diboron and PdCl₂(dppf).
  • Coupling with Triazolopyridazine Bromide : The boronic ester reacts with 6-bromo-3-(propan-2-yl)triazolo[4,3-b]pyridazine under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (10:1) at 90°C.

Outcome :

  • 65% yield with high purity.
  • Requires anhydrous conditions and inert atmosphere.

Optimization Strategies and Challenges

Solvent and Catalyst Screening

Comparative studies reveal optimal conditions for key steps:

Reaction Step Optimal Solvent Catalyst Yield (%)
Triazole Cyclization Acetic Acid None 85
SNAr Coupling DMF Cs₂CO₃ 72
Suzuki-Miyaura Dioxane/H₂O Pd(PPh₃)₄ 65
One-Pot Multicomponent Ethanol APTS 58

Observations :

  • Protic solvents (e.g., acetic acid) enhance cyclization rates.
  • Polar aprotic solvents (DMF, dioxane) improve solubility of aromatic intermediates.

Regioselectivity in Triazole Formation

Competing pathways during triazole cyclization may yieldtriazolo[4,3-b]pyridazine (desired) vs.triazolo[1,5-b]pyridazine (undesired). Strategies to favor the desired isomer include:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) at pyridazine C6 direct cyclization to the 4,3-position.
  • Steric Control : Bulky substituents (e.g., isopropyl) on the triazole nitrogen disfavor alternative cyclization modes.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.85 (d, J = 8.4 Hz, 1H, pyridazine-H), 6.98–6.92 (m, 2H, Ar-H), 6.45 (s, 1H, NH), 4.30–4.15 (m, 1H, piperidine-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.95–2.80 (m, 2H, piperidine-H), 2.50–2.35 (m, 1H, CH(CH₃)₂), 1.40 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are analyzed below, focusing on substituent effects, heterocyclic core modifications, and pharmacokinetic implications.

Substituent Variations on the Aromatic Ring

  • N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () :
    • Key Difference : Replaces the 2,4-dimethoxyphenyl group with a 4-fluorophenethyl moiety.
    • Impact :

Heterocyclic Core Modifications

  • 4-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]benzamide () :
    • Key Difference : Replaces the triazolopyridazine core with a morpholine-thienyl system.
    • Impact :
  • The morpholine-thienyl group introduces sulfur-based polarity, improving aqueous solubility but reducing planar stacking interactions critical for binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases).
  • The dimethylpiperidine substituent may enhance conformational rigidity compared to the parent piperidine in the target compound .

Modifications in the Piperidine Region

  • 1-[(4-Methoxyphenyl)sulfonyl]-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyrrolidinecarboxamide () :
    • Key Difference : Substitutes the triazolopyridazine-piperidine scaffold with a sulfonylated pyrrolidine-piperidine system.
    • Impact :
  • The benzyl-piperidine group may introduce steric hindrance, affecting binding to compact active sites .

Key Research Findings

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (target compound) may improve binding to hydrophobic pockets compared to fluorine (), as seen in kinase inhibitor studies .
  • Heterocyclic Planarity: The triazolopyridazine core’s planar structure facilitates π-π stacking in ATP-binding sites, whereas non-planar cores (e.g., morpholine-thienyl in ) are more suited to allosteric modulation .
  • Metabolic Stability : Bulkier substituents (e.g., isopropyl in the target compound) may reduce CYP450-mediated metabolism compared to linear chains (e.g., ethyl in ) .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring triazole and pyridazine moieties. For instance, derivatives of triazolo-pyridazines have shown significant activity against various cancer cell lines. A study indicated that certain derivatives demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF7 (Breast)43.4

Antitubercular Activity

In addition to its anticancer properties, the compound's structural analogs have been evaluated for their antitubercular activity. A series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This suggests that modifications to the piperidine structure could enhance antitubercular efficacy.

Table 2: Antitubercular Activity of Related Compounds

CompoundIC50 (μM)
Compound D1.35
Compound E2.18
Compound F40.32

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : Many compounds with similar structures have been shown to inhibit various kinases such as c-Met and BACE-1, which are critical in cancer progression and neurodegenerative diseases .
  • GABA Modulation : Some derivatives exhibit GABA A allosteric modulating activity, which could contribute to neuroprotective effects .
  • Antioxidant Properties : The presence of methoxy groups in the structure may enhance antioxidant activities, providing additional protective effects against cellular damage.

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of triazole-fused compounds found that certain derivatives exhibited promising results in both anticancer and antimicrobial assays. These findings underline the importance of structural modifications in enhancing biological efficacy.

Example Case Study

In a recent investigation, a derivative similar to our compound was tested for its cytotoxicity against human embryonic kidney cells (HEK-293). The results indicated that the compound was non-toxic at concentrations that exhibited significant anticancer activity, highlighting its potential for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step routes:

  • Step 1 : Condensation of intermediates like hydrazonoyl chlorides with heterocyclic precursors (e.g., aminopyridazines) to form the triazolo-pyridazine core .
  • Step 2 : Functionalization of the piperidine ring via carboxamide coupling using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
  • Step 3 : Introduction of the 2,4-dimethoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination .
  • Critical Parameters : Reaction temperature (often 80–120°C), solvent selection (DMF, toluene), and catalysts (palladium/copper for cross-coupling) significantly impact yields .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantifies purity (>98% is typical for research-grade material) and detects impurities .
  • NMR Spectroscopy : Confirms structural features (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine ring protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational ambiguities in the triazolo-pyridazine and piperidine moieties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) using statistical models to identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions in sensitive steps (e.g., cyclization) .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in arylations .

Q. What methodologies are used to analyze potential tautomeric forms or conformational isomers in this compound?

  • Methodological Answer :

  • Dynamic NMR : Detects tautomerization equilibria (e.g., triazolo-pyridazine ring proton shifts in DMSO-d₆ vs. CDCl₃) .
  • DFT Calculations : Predicts stability of tautomers using Gaussian or ORCA software .
  • Variable-Temperature XRD : Captures temperature-dependent conformational changes in the solid state .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinase domains) using PDB structures .
  • MD Simulations : GROMACS or AMBER assess binding stability over nanosecond timescales .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

Q. How should researchers address contradictions in reported synthetic yields or biological activity across studies?

  • Methodological Answer :

  • Reagent Purity Analysis : Verify starting materials via HPLC to rule out batch-dependent impurities .
  • Reproducibility Trials : Replicate reactions under identical conditions (solvent, temperature, catalyst) .
  • Meta-Analysis : Compare biological assay protocols (e.g., cell lines, incubation times) to identify variability sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.